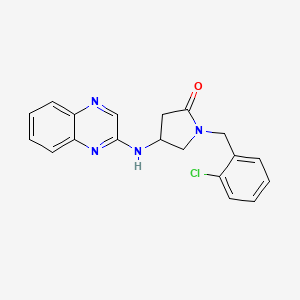![molecular formula C14H12N4S B5416853 2-[5-(benzylthio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5416853.png)
2-[5-(benzylthio)-4H-1,2,4-triazol-3-yl]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[5-(benzylthio)-4H-1,2,4-triazol-3-yl]pyridine, commonly known as BTTP, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BTTP belongs to the class of 1,2,4-triazole derivatives, which are known for their diverse biological activities, including antifungal, anti-inflammatory, antitumor, and antimicrobial properties.
作用机制
The mechanism of action of BTTP is not fully understood. However, studies have shown that BTTP exerts its biological activity by inhibiting specific enzymes and proteins in the target cells. For example, BTTP inhibits the activity of topoisomerase II, which is an essential enzyme involved in DNA replication and transcription. Inhibition of topoisomerase II leads to the accumulation of DNA damage, which ultimately results in cell death.
Biochemical and Physiological Effects:
BTTP exhibits several biochemical and physiological effects, including cytotoxicity, antifungal activity, and antimicrobial activity. BTTP also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, BTTP has been shown to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress.
实验室实验的优点和局限性
One of the significant advantages of BTTP is its potent biological activity against various diseases, including cancer and fungal infections. BTTP is also easy to synthesize and can be obtained in high yield and purity. However, one of the limitations of BTTP is its potential toxicity, which may limit its therapeutic applications. Further studies are needed to determine the optimal dosage and toxicity profile of BTTP.
未来方向
BTTP has significant potential for therapeutic applications in various diseases. Future research should focus on the optimization of the synthesis method to improve the yield and purity of BTTP. Additionally, further studies are needed to determine the optimal dosage and toxicity profile of BTTP. Future research should also focus on the development of BTTP derivatives with improved biological activity and reduced toxicity. Finally, the mechanism of action of BTTP should be further elucidated to better understand its therapeutic potential.
合成方法
The synthesis of BTTP involves the reaction of 2-chloronicotinic acid with thiourea and benzyl bromide in the presence of potassium carbonate as a base. The reaction is carried out in dimethyl sulfoxide (DMSO) as a solvent at a temperature of 120°C for 6 hours. The resulting product is purified by recrystallization to obtain BTTP in high yield and purity.
科学研究应用
BTTP has been extensively studied for its potential therapeutic applications in various diseases. One of the significant areas of research is its anticancer activity. Studies have shown that BTTP exhibits potent cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. BTTP induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the expression of anti-apoptotic proteins.
Another area of research is the antifungal activity of BTTP. Studies have shown that BTTP exhibits potent antifungal activity against various fungi, including Candida albicans and Aspergillus fumigatus. BTTP inhibits the growth of fungi by disrupting the cell membrane and inhibiting the synthesis of ergosterol, which is essential for fungal cell survival.
属性
IUPAC Name |
2-(3-benzylsulfanyl-1H-1,2,4-triazol-5-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4S/c1-2-6-11(7-3-1)10-19-14-16-13(17-18-14)12-8-4-5-9-15-12/h1-9H,10H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBVANQGRXKUFCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NNC(=N2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]-2-(3-pyrrolidinyl)benzamide dihydrochloride](/img/structure/B5416774.png)
![2-(1H-benzimidazol-2-yl)-3-{2-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}acrylonitrile](/img/structure/B5416786.png)
![1,3-dimethyl-4-[(1-methyl-1H-indol-3-yl)acetyl]piperazin-2-one](/img/structure/B5416790.png)
![2-[(4,6-dimethylpyrimidin-2-yl)amino]-N-ethyl-4,5-dihydro-1H-imidazole-1-carboxamide](/img/structure/B5416795.png)
![4'-amino-6'-[(3,4-dimethylphenyl)amino]-1-methyl-5'H-spiro[indole-3,2'-[1,3,5]triazin]-2(1H)-one](/img/structure/B5416800.png)
![2-(4-chlorophenyl)-4-[(4-methoxypiperidin-1-yl)sulfonyl]morpholine](/img/structure/B5416817.png)
![N-[(1R)-1-(4-chlorophenyl)ethyl]-5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5416823.png)
![3-[2-(benzyloxy)-5-bromophenyl]-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5416824.png)
![methyl 2-{[(4-methyl-1-piperazinyl)acetyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B5416832.png)
![N-[1-(4-ethoxyphenyl)ethyl]-N'-phenylurea](/img/structure/B5416833.png)

![ethyl N-{2-[(4-butoxybenzoyl)amino]-3-phenylacryloyl}glycinate](/img/structure/B5416869.png)
![1-[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B5416872.png)
![3-{2-[(isoxazol-5-ylmethyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5416875.png)